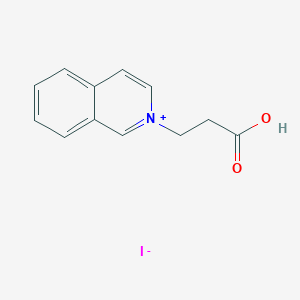![molecular formula C23H12N2O2 B14218262 2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-56-1](/img/structure/B14218262.png)
2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound known for its unique structure and properties It consists of a benzonitrile core with two ethynyl groups attached to phenyl rings, one of which is substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling: Palladium catalysts, copper co-catalysts, bases like triethylamine.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted ethynyl derivatives.
Coupling: Formation of larger, more complex organic molecules.
科学的研究の応用
2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: Similar structure but with a methyl group instead of a nitro group.
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile: Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications where the nitro group’s properties are advantageous.
特性
CAS番号 |
823227-56-1 |
|---|---|
分子式 |
C23H12N2O2 |
分子量 |
348.4 g/mol |
IUPAC名 |
2-[2-[2-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H12N2O2/c24-17-22-8-4-3-7-21(22)14-13-20-6-2-1-5-19(20)12-9-18-10-15-23(16-11-18)25(26)27/h1-8,10-11,15-16H |
InChIキー |
FEHOWEHHZAKISU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])C#CC3=CC=CC=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


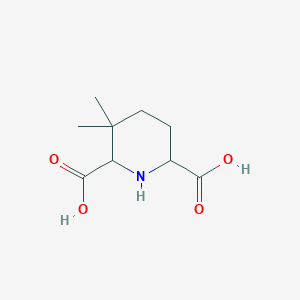
![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)
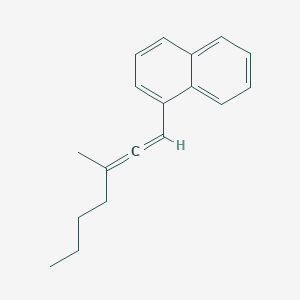
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
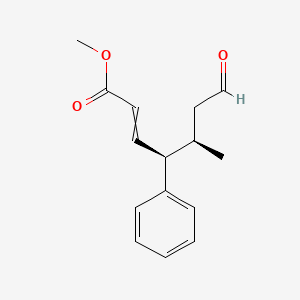

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
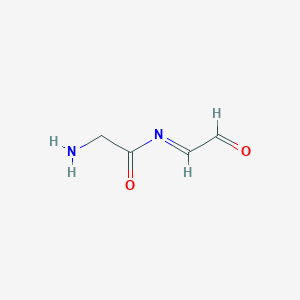
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
